molecular formula C9H5Cl2FN2OS2 B13392016 3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole

3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole

Cat. No.: B13392016
M. Wt: 311.2 g/mol
InChI Key: ASYBDBPRDQMPCX-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole is a chemical compound known for its unique structure and properties It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then subjected to cyclization using chlorinating agents such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as recrystallization or chromatography to remove impurities and ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole varies depending on its application. In biological systems, it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes essential for microbial growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(2-chlorobenzylsulfinyl)-1,2,4-thiadiazole
  • 3-Chloro-5-(2-fluorobenzylsulfinyl)-1,2,4-thiadiazole
  • 3-Chloro-5-(2-chloro-6-methylbenzylsulfinyl)-1,2,4-thiadiazole

Uniqueness

3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole stands out due to the presence of both chlorine and fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens imparts unique properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C9H5Cl2FN2OS2

Molecular Weight

311.2 g/mol

IUPAC Name

3-chloro-5-[(2-chloro-6-fluorophenyl)methylsulfinyl]-1,2,4-thiadiazole

InChI

InChI=1S/C9H5Cl2FN2OS2/c10-6-2-1-3-7(12)5(6)4-17(15)9-13-8(11)14-16-9/h1-3H,4H2

InChI Key

ASYBDBPRDQMPCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)C2=NC(=NS2)Cl)F

Origin of Product

United States

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